N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide
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Overview
Description
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide is a synthetic compound that combines the structural features of quinoline and adamantane Quinoline derivatives are known for their diverse biological activities, while adamantane derivatives are recognized for their stability and unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide typically involves the following steps:
Preparation of 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde: This intermediate can be synthesized by the reaction of 7-methoxy-2-oxo-1H-quinoline with appropriate reagents under controlled conditions.
Formation of the ethyl linkage: The carbaldehyde is then reacted with ethylamine to form the corresponding ethyl derivative.
Coupling with adamantane-1-carboxylic acid: The final step involves coupling the ethyl derivative with adamantane-1-carboxylic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl group in the quinoline ring can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: Its biological activity can be studied to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Material Science: Its stability and structural properties can be utilized in the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide: Similar structure but with a butanamide group instead of adamantane.
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of adamantane.
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide: Similar structure but with a benzamide group instead of adamantane.
Uniqueness
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide is unique due to the presence of the adamantane moiety, which imparts enhanced stability and membrane permeability. This makes it a promising candidate for drug development compared to its analogs with simpler amide groups.
Properties
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-28-19-3-2-17-9-18(21(26)25-20(17)10-19)4-5-24-22(27)23-11-14-6-15(12-23)8-16(7-14)13-23/h2-3,9-10,14-16H,4-8,11-13H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKJUCZPENRQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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